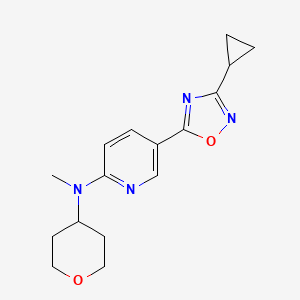![molecular formula C17H18Cl2N2OS B4118358 N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea](/img/structure/B4118358.png)
N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea
説明
N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea, also known as ACR16, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ACR16 belongs to the class of thiourea derivatives and has been found to possess a wide range of pharmacological properties, including antipsychotic, anxiolytic, and antidepressant effects. In
科学的研究の応用
N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea has been extensively studied for its potential therapeutic applications in various psychiatric disorders, including schizophrenia, bipolar disorder, and depression. This compound has been found to exhibit antipsychotic effects by modulating dopamine and serotonin neurotransmission in the brain. This compound has also been shown to possess anxiolytic and antidepressant effects by increasing the levels of brain-derived neurotrophic factor (BDNF) and reducing the levels of corticosterone.
作用機序
The mechanism of action of N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea involves its interaction with various neurotransmitter systems in the brain, including dopamine, serotonin, and glutamate. This compound has been found to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, cognition, and behavior. This compound has also been shown to modulate the activity of glutamate receptors, which are involved in the regulation of synaptic plasticity and learning and memory.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in the brain. This compound has been shown to increase the levels of BDNF, which is a neurotrophic factor that plays a crucial role in the growth and survival of neurons. This compound has also been found to reduce the levels of corticosterone, which is a stress hormone that has been implicated in the pathogenesis of various psychiatric disorders.
実験室実験の利点と制限
One of the major advantages of using N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea in lab experiments is its well-established synthesis method, which allows for the easy production of large quantities of the compound. This compound has also been found to exhibit a high degree of selectivity for dopamine and serotonin receptors, which makes it a promising candidate for the development of new antipsychotic drugs. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which requires careful monitoring of the dose and duration of treatment.
将来の方向性
There are several future directions for the research on N-(3,4-dichlorophenyl)-N'-[1-(4-ethoxyphenyl)ethyl]thiourea. One of the potential future directions is the development of new antipsychotic drugs based on the structure of this compound. Another potential future direction is the investigation of the long-term effects of this compound on the brain and behavior. Additionally, the potential use of this compound in the treatment of other psychiatric disorders, such as anxiety disorders and post-traumatic stress disorder, warrants further investigation.
Conclusion
In conclusion, this compound is a compound that has gained significant attention in scientific research due to its potential therapeutic applications in various psychiatric disorders. The synthesis method of this compound has been well-established, and the compound has been found to exhibit a wide range of pharmacological properties. The mechanism of action of this compound involves its interaction with various neurotransmitter systems in the brain, and it has been found to exhibit various biochemical and physiological effects. While this compound has several advantages for lab experiments, it also has potential limitations that require careful monitoring. There are several future directions for the research on this compound, which warrant further investigation.
特性
IUPAC Name |
1-(3,4-dichlorophenyl)-3-[1-(4-ethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2OS/c1-3-22-14-7-4-12(5-8-14)11(2)20-17(23)21-13-6-9-15(18)16(19)10-13/h4-11H,3H2,1-2H3,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQWUHNDJIWPZLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(C)NC(=S)NC2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2-[2-(3-methoxyphenyl)azetidin-1-yl]acetamide](/img/structure/B4118276.png)
![N-(2-methyl-3-nitrophenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4118284.png)
![2-[(3,4-dimethoxyphenyl)acetyl]-N-(3-nitrophenyl)hydrazinecarboxamide](/img/structure/B4118298.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-N'-(2-methoxy-4-nitrophenyl)urea](/img/structure/B4118305.png)


![diethyl 3-methyl-5-[({[1-(tetrahydro-2-furanyl)ethyl]amino}carbonothioyl)amino]-2,4-thiophenedicarboxylate](/img/structure/B4118330.png)
![N-(4-acetylphenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4118343.png)
![N-(4-bromo-2-chlorophenyl)-N'-[4-(diethylamino)phenyl]thiourea](/img/structure/B4118350.png)
![N-1-adamantyl-2-[(4-nitrophenyl)acetyl]hydrazinecarboxamide](/img/structure/B4118355.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(diphenylmethyl)-1-piperazinecarbothioamide](/img/structure/B4118356.png)
![[(4-{[(4-fluoro-2-methylphenyl)sulfonyl]amino}-1-hydroxy-2-naphthyl)thio]acetic acid](/img/structure/B4118375.png)
![2-({5-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4118376.png)
![N-(2-methyl-1-{[(6-methyl-2-pyridinyl)amino]carbonyl}propyl)benzamide](/img/structure/B4118388.png)